[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate
Overview
Description
[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The process often includes acetylation reactions, where acetic anhydride is used as an acetylating agent under acidic or basic conditions . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the production rate and reduce costs .
Chemical Reactions Analysis
Types of Reactions
[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of [3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate: shares similarities with other acetylated compounds and nucleoside analogs.
[4-(Diphenylamino)phenylboronic acid pinacol ester]: Another compound used in organic synthesis with unique reactivity.
Uniqueness
What sets this compound apart is its specific chemical structure, which allows for diverse reactivity and potential biological activities. Its acetyl groups and oxolan ring contribute to its unique properties and applications .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h10,12-14H,4-6H2,1-3H3,(H,16,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNHCJRJYBHOIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2CCC(=O)NC2=O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90316102 | |
Record name | [3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14057-19-3 | |
Record name | NSC299556 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.